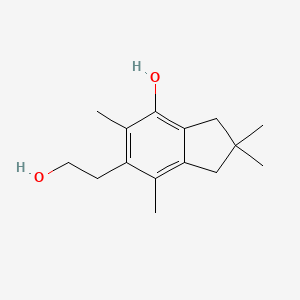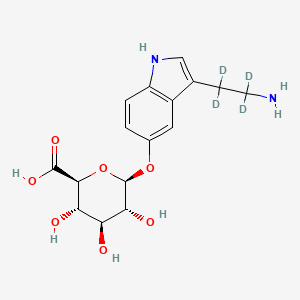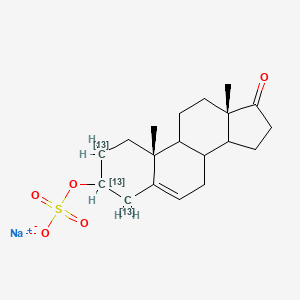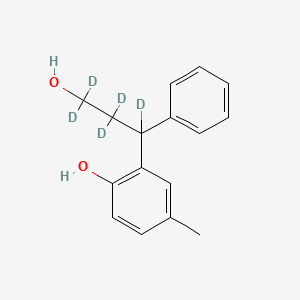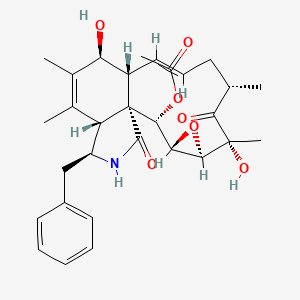
Epoxycytochalasin C, 19,20-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxycytochalasin C, 19,20- is a member of the cytochalasin family, which are fungal secondary metabolites known for their diverse biological activities. These compounds are characterized by their ability to disrupt actin polymerization, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . Epoxycytochalasin C, 19,20- has been isolated from fungal species like Rosellinia sanctae-cruciana and has shown significant cytotoxic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epoxycytochalasin C, 19,20- typically involves the isolation from fungal crude extracts. The process includes fermentation of the fungal species, followed by extraction and purification using chromatographic techniques . Specific reaction conditions and reagents used in the synthesis are often proprietary and vary depending on the source and desired purity of the compound.
Industrial Production Methods
Industrial production of Epoxycytochalasin C, 19,20- is not widely documented, but it generally follows similar principles as laboratory synthesis. Large-scale fermentation and advanced purification techniques are employed to obtain the compound in significant quantities. The use of bioreactors and optimized growth conditions for the fungal species can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Epoxycytochalasin C, 19,20- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl group at the C7 position, which significantly affects its biological activity .
Common Reagents and Conditions
Reduction: Standard reducing agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Various nucleophiles can be used to substitute functional groups, altering the compound’s properties and activity.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Epoxycytochalasin C, 19,20-. These derivatives often exhibit different levels of cytotoxicity and biological activity compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Epoxycytochalasin C, 19,20- has a wide range of scientific research applications:
Wirkmechanismus
Epoxycytochalasin C, 19,20- exerts its effects primarily by binding to actin filaments, disrupting their polymerization and affecting various cellular processes. The compound targets the actin cytoskeleton, leading to changes in cell shape, motility, and division . Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
Epoxycytochalasin C, 19,20- is unique among cytochalasins due to its specific structural features and biological activity. Similar compounds include:
Cytochalasin D: Known for its potent actin-disrupting activity but differs in its chemical structure and specific effects.
Cytochalasin B: Another actin polymerization inhibitor with distinct biological properties.
19,20-Epoxycytochalasin D: Shares structural similarities with Epoxycytochalasin C, 19,20- but exhibits different cytotoxicity profiles.
These comparisons highlight the unique aspects of Epoxycytochalasin C, 19,20-, particularly its specific interactions with actin and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C30H37NO7 |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
[(1R,2S,3S,5R,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChI-Schlüssel |
ZOSGFLUFAVFHCM-OVLWGNJGSA-N |
Isomerische SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
Kanonische SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

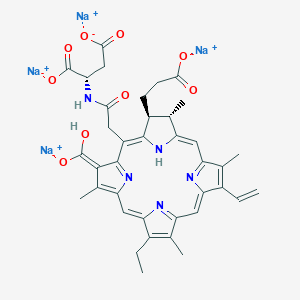
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

